molecular formula C18H17N5OS B2689846 (2-(methylthio)pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034523-47-0

(2-(methylthio)pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2689846
M. Wt: 351.43
InChI Key: QKVSQIMNCQPTTD-UHFFFAOYSA-N
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Description

“(2-(methylthio)pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic compound. However, there is limited information available about this specific compound123.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available literature. However, it likely contains a pyridin-3-yl group, a 4-phenyl-1H-1,2,3-triazol-1-yl group, and an azetidin-1-yl group12.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available literature.


Scientific Research Applications

  • Anti-tubercular Agents

    • Field: Medical Chemistry
    • Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
    • Method: These compounds were tested against Mycobacterium tuberculosis H37Ra .
    • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Imidazole Containing Compounds

    • Field: Pharmaceutical Chemistry
    • Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • Method: Various synthetic routes are used for imidazole and their derived products .
    • Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • 1,2,3-Triazoles

    • Field: Organic Chemistry
    • Application: Triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
    • Method: Not specified .
    • Results: Triazole derivatives showed effective cytotoxic activity with IC 50 values in the nanomolar range .
  • Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Derivatives

    • Field: Medical Chemistry
    • Application: These derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
    • Method: The cytotoxic activity was evaluated by employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
    • Results: Not specified .

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available literature.


Future Directions

The future directions for this compound are not explicitly stated in the available literature. However, the development of new drugs that overcome antimicrobial resistance is a current focus in medicinal chemistry1.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.


properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c1-25-17-15(8-5-9-19-17)18(24)22-10-14(11-22)23-12-16(20-21-23)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVSQIMNCQPTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(methylthio)pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

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